3-Aminopentanedioic acid

Description

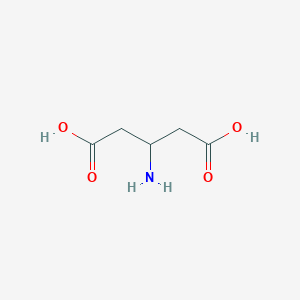

Structure

3D Structure

Properties

IUPAC Name |

3-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJIPMIXTXKYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173130 | |

| Record name | 3-Aminoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948-48-7 | |

| Record name | 3-Aminopentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1948-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOPENTANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFG5X9C3DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopentanedioic Acid: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanedioic acid, also known as β-glutamic acid, is a non-proteinogenic amino acid that has garnered interest in the scientific community for its unique biological activities. Unlike its well-studied isomer, L-glutamic acid (an α-amino acid and a key excitatory neurotransmitter), this compound exhibits distinct properties that make it a valuable tool in neuropharmacological research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and a visualization of its key biological pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | β-Glutamic acid, 3-Aminoglutaric acid, Isoglutamic acid | [2] |

| CAS Number | 1948-48-7 | [2] |

| Molecular Formula | C₅H₉NO₄ | [2] |

| Molecular Weight | 147.13 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 233 °C (decomposes) | [4] |

| Boiling Point | 329.8 ± 32.0 °C (Predicted) | [4] |

| Density | 1.409 ± 0.06 g/cm³ (Predicted) | [4] |

Solubility and Acidity

| Property | Value | Source(s) |

| Solubility in Water | 4.72 mg/mL (with ultrasonic and pH 1 adjustment) | [5] |

| General Solubility | Highly soluble in water, less soluble in organic solvents. | [6] |

| pKa | 3.35 ± 0.10 (Predicted) | [4] |

Spectroscopic Data

| Spectroscopy | Data Highlights |

| ¹H NMR | Predicted spectrum in D₂O is available in databases. Specific chemical shifts and coupling constants require experimental determination. |

| ¹³C NMR | Predicted spectrum in D₂O is available in databases. Expected signals for two carboxyl carbons, one methine carbon, and two methylene carbons. |

| Infrared (IR) | Expected characteristic absorptions for O-H (carboxylic acid, broad), N-H (amine), C=O (carboxylic acid), and C-N bonds. |

| Mass Spectrometry | Fragmentation patterns for amino acids typically involve losses of H₂O, CO, and NH₃. Specific ESI-MS/MS data for this compound would show a characteristic fragmentation pattern. |

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol describes a plausible synthetic route for this compound based on the Michael addition of diethyl acetamidomalonate to an acrylate, followed by hydrolysis and decarboxylation. This is an adaptation of a known method for α-amino acid synthesis.[7][8]

Materials:

-

Diethyl acetamidomalonate

-

Ethyl acrylate

-

Sodium ethoxide

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Sodium hydroxide

Procedure:

-

Michael Addition:

-

Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add diethyl acetamidomalonate to the flask and stir until a clear solution is obtained.

-

Slowly add ethyl acrylate dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a stoichiometric amount of hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the resulting oil with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude tri-ester adduct.

-

-

Hydrolysis and Decarboxylation:

-

Add concentrated hydrochloric acid to the crude adduct.

-

Heat the mixture to reflux for 6-8 hours to effect hydrolysis of the esters and the amide, and decarboxylation of the malonate moiety.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain a solid residue.

-

Purification by Recrystallization

Materials:

-

Crude this compound

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot distilled water.[6][9]

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.

Purification by Ion-Exchange Chromatography

Materials:

-

Crude this compound

-

Strongly acidic cation-exchange resin (e.g., Dowex 50W)

-

Ammonia solution (e.g., 2 M)

-

Hydrochloric acid solution (e.g., 1 M)

Procedure:

-

Prepare a column with the cation-exchange resin and wash it thoroughly with deionized water.

-

Dissolve the crude this compound in a minimum amount of deionized water and adjust the pH to be acidic (e.g., pH 2-3) with hydrochloric acid to ensure the amino group is protonated.

-

Load the sample solution onto the column.

-

Wash the column with deionized water to remove any unbound impurities.

-

Elute the this compound from the resin using an ammonia solution.[10][11]

-

Collect the fractions and monitor for the presence of the amino acid using a suitable method (e.g., TLC with ninhydrin staining).

-

Combine the fractions containing the pure product and remove the ammonia and water under reduced pressure to obtain the purified this compound.

Biological Activity and Signaling Pathway

Role as a "Silent" False Neurotransmitter

This compound has been identified as a "silent" false transmitter for glutamate neurons.[12][13] This means that it can be taken up by the presynaptic machinery for glutamate but does not activate postsynaptic glutamate receptors. Its primary mechanism of action involves competing with glutamate for packaging into synaptic vesicles, thereby reducing the amount of glutamate released during neurotransmission.[14]

Mechanism of Action:

-

Uptake: this compound is a substrate for both plasma membrane excitatory amino acid transporters (EAATs) and vesicular glutamate transporters (VGLUTs).[12]

-

Competition: Once inside the presynaptic terminal, it competes with endogenous glutamate for transport into synaptic vesicles by VGLUTs.[15]

-

Reduced Glutamate Release: This competition leads to a decrease in the quantum of glutamate packaged into each vesicle. Consequently, upon presynaptic depolarization, less glutamate is released into the synaptic cleft.

-

No Postsynaptic Activation: this compound has a low affinity for ionotropic and metabotropic glutamate receptors, meaning it does not significantly activate them.[12]

This "silent" inhibition of glutamatergic transmission makes this compound a valuable research tool for studying the dynamics of glutamate release and has potential therapeutic applications in conditions associated with glutamate excitotoxicity.[14]

Caption: Mechanism of this compound as a False Neurotransmitter.

Experimental Workflow for Assessing "False Transmitter" Activity

The following workflow outlines a general experimental approach to investigate the "false transmitter" properties of this compound.

Caption: Workflow for Investigating "False Transmitter" Properties.

Conclusion

This compound presents a compelling profile for researchers in neuroscience and drug development. Its unique action as a "silent" false neurotransmitter provides a valuable tool for dissecting the complexities of glutamatergic signaling. The data and protocols presented in this guide offer a solid foundation for further investigation into the chemical, physical, and biological properties of this intriguing molecule, with the potential to unlock new therapeutic strategies for neurological disorders characterized by glutamate dysregulation.

References

- 1. Process Performance and Operational Challenges in Continuous Crystallization: A Study of the Polymorphs of L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H9NO4 | CID 73064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6881861B2 - Method of purifying glutamic acid by transition recrystallization - Google Patents [patents.google.com]

- 4. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 5. Solved DL-Glutamic acid has been synthesized from diethyl | Chegg.com [chegg.com]

- 6. A modified, high yield procedure for the synthesis of unlabeled and 14C-labeled 4-methylene-DL-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

- 9. researchinventy.com [researchinventy.com]

- 10. shimadzu.com [shimadzu.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. 3-Aminoglutarate is a "silent" false transmitter for glutamate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 3-aminoglutarate, a "silent" false transmitter for glutamate neurons, on synaptic transmission and epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hmdb.ca [hmdb.ca]

- 15. Inhibitor of the glutamate vesicular transporter (VGLUT) - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminopentanedioic Acid: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation procedures for 3-aminopentanedioic acid, a non-proteinogenic amino acid with potential applications in various research and development fields. This document summarizes the current knowledge, presents available quantitative data, and outlines the experimental protocols for its extraction and purification from its primary natural source.

Natural Sources of this compound

This compound, also known as 3-aminoglutaric acid or isoglutamic acid, is a relatively rare natural product. The primary and most well-documented natural source of this compound is the red marine alga Chondria armata.[1] This species of seaweed has been the subject of phytochemical investigations that led to the identification of several unique bioactive compounds, including this compound.

While other marine organisms and terrestrial plants produce a vast array of amino acids, the occurrence of this compound appears to be limited, with Chondria armata being the sole confirmed natural source reported in the foundational scientific literature. Further research may uncover other sources, but at present, this red alga remains the focal point for the natural isolation of this compound.

Table 1: Natural Source of this compound

| Natural Source | Organism Type | Geographic Distribution (of Genus) | Reference |

| Chondria armata | Red Alga (Rhodophyta) | Tropical and subtropical coastal regions worldwide | [1] |

Isolation of this compound from Chondria armata

The seminal work on the isolation of this compound from Chondria armata was published in 1965 by T. Takemoto and T. Sai in the "Yakugaku Zasshi" (Journal of the Pharmaceutical Society of Japan). While the full text of this article is not widely available, subsequent scientific literature and chemical databases confirm this as the primary reference for its isolation. The following experimental protocol is a generalized reconstruction based on common amino acid extraction and purification techniques from marine algae, likely reflecting the principles used in the original discovery.

General Experimental Protocol

The isolation of this compound from Chondria armata involves a multi-step process encompassing extraction, separation, and purification.

2.1.1. Step 1: Collection and Preparation of Algal Material

-

Collection: Fresh specimens of Chondria armata are collected from their natural marine habitat.

-

Cleaning: The collected seaweed is thoroughly washed with fresh water to remove sand, epiphytes, and other marine debris.

-

Drying and Milling: The cleaned algal material is air-dried or freeze-dried to remove moisture and then milled into a fine powder to increase the surface area for efficient extraction.

2.1.2. Step 2: Extraction

-

The powdered algal material is subjected to extraction with a suitable solvent. Typically, a polar solvent is used to extract amino acids. A common method involves maceration or soxhlet extraction with an aqueous alcohol solution (e.g., 70-80% ethanol or methanol). This process is repeated multiple times to ensure complete extraction of the target compound.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude aqueous extract.

2.1.3. Step 3: Fractionation and Purification using Ion-Exchange Chromatography

-

Initial Cleanup: The crude extract is often treated to remove proteins and other high-molecular-weight compounds. This can be achieved by protein precipitation using methods such as acidification or addition of a water-miscible organic solvent.

-

Cation-Exchange Chromatography: The clarified extract, rich in amino acids, is then passed through a strongly acidic cation-exchange resin (e.g., Dowex 50W).

-

The column is first equilibrated with a dilute acid (e.g., 0.1 N HCl).

-

The extract is loaded onto the column, and the amino acids, including this compound, bind to the resin.

-

The column is washed with deionized water to remove neutral and anionic compounds.

-

The bound amino acids are then eluted using a gradient of a basic solution, typically aqueous ammonia or pyridine. Fractions are collected systematically.

-

-

Anion-Exchange Chromatography: Further purification can be achieved using a weakly basic anion-exchange resin.

-

Fractions containing this compound from the previous step are pooled, concentrated, and loaded onto the anion-exchange column.

-

Elution is performed using a gradient of an acidic solution, such as acetic acid or formic acid.

-

2.1.4. Step 4: Crystallization and Characterization

-

The fractions containing pure this compound are combined and concentrated.

-

The compound is crystallized from a suitable solvent system, often a mixture of water and a water-miscible organic solvent like ethanol or acetone.

-

The identity and purity of the isolated this compound are confirmed using analytical techniques such as melting point determination, elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Chondria armata.

References

The Enigmatic Role of Beta-Glutamic Acid in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-glutamic acid, a non-proteinogenic amino acid, remains a molecule of significant interest within the biochemical landscape of marine algae. While its alpha-isomer, L-glutamic acid, is well-recognized for its central role in metabolism and as a primary constituent of proteins, the biological functions of beta-glutamic acid in marine flora are not as clearly defined. This technical guide synthesizes the current understanding, drawing inferences from related marine organisms, and provides a comprehensive overview of its potential roles, quantitative analysis, and the experimental methodologies required for its study. The primary hypothesized function of beta-glutamic acid in the marine algal context is as an osmolyte, crucial for cellular homeostasis in fluctuating salinity environments. This guide will delve into the evidence supporting this role, present available quantitative data, and offer detailed protocols for its extraction and analysis, alongside visual representations of its potential metabolic context and analytical workflows.

Introduction to Beta-Glutamic Acid in a Marine Context

Beta-glutamic acid (β-glutamic acid), also known as 3-aminoglutaric acid, is a structural isomer of the common proteinogenic amino acid, L-glutamic acid. Unlike its alpha-isomer, beta-glutamic acid is not incorporated into proteins during ribosomal synthesis. Its presence has been confirmed in various marine organisms, particularly in marine bacteria, where it is implicated in critical physiological processes. Given the intimate symbiotic relationships between marine algae and their associated microbial communities, the presence and function of beta-glutamic acid in algae, either through endogenous synthesis or bacterial transfer, is an area of active investigation.[1][2][3]

Biological Role of Beta-Glutamic Acid: An Osmoregulatory Hypothesis

The primary biological role attributed to beta-glutamic acid in marine organisms is that of an osmolyte.[4] Osmolytes are small organic molecules that cells accumulate to maintain cell volume and turgor pressure in response to changes in the external osmotic environment. This function is particularly vital for marine algae, which are constantly subjected to variations in salinity.

While direct evidence in marine algae is limited, studies on marine methanogenic bacteria have shown a direct correlation between intracellular concentrations of beta-glutamate and the salinity of the growth medium.[4] This strongly suggests an osmoregulatory function. It is hypothesized that a similar mechanism may be at play in certain marine algae, especially those inhabiting environments with significant salinity fluctuations, such as intertidal zones and estuaries.

The accumulation of compatible solutes like beta-glutamic acid allows the cell to balance its internal osmotic potential with that of the surrounding seawater without interfering with essential enzymatic activities. Other known osmolytes in marine algae include proline, glycine betaine, and various polyols like mannitol and floridoside.[5][6][7] The potential inclusion of beta-glutamic acid in this repertoire of osmoregulatory compounds warrants further investigation.

Potential Symbiotic Origins

The close association between marine algae and bacteria suggests that the presence of beta-glutamic acid in algal tissues could be a result of symbiotic interactions.[1][2][3] Bacteria residing on the surface or within the tissues of marine algae may produce beta-glutamic acid, which is then absorbed and utilized by the alga as an osmoprotectant. This symbiotic exchange of metabolites is a common strategy in marine ecosystems to enhance the resilience of the holobiont (the host and its associated microbiota) to environmental stressors.

Quantitative Data

Direct quantitative data for beta-glutamic acid in marine algae is scarce in the current literature. However, studies on marine bacteria provide valuable insights into the potential concentrations that might be expected. The following table summarizes the reported concentrations of beta-glutamate in marine methanogenic bacteria under varying salinity conditions.

| Organism | Growth Condition (NaCl Concentration) | Intracellular Beta-Glutamate Concentration (mM) | Reference |

| Methanococcus thermolithotrophicus | 0.2 M | ~100 | [4] |

| Methanococcus thermolithotrophicus | 0.4 M | ~250 | [4] |

| Methanococcus thermolithotrophicus | 0.8 M | ~500 | [4] |

This data is from marine methanogenic bacteria and is presented as a proxy for potential concentrations in marine algae under similar osmotic stress.

Experimental Protocols

The analysis of beta-glutamic acid in marine algae requires robust methodologies for extraction, separation, and quantification. The following protocols are adapted from established methods for amino acid analysis in marine organisms.

Extraction of Free Amino Acids

This protocol is designed to extract free, unbound amino acids from algal tissue.

-

Sample Preparation: Harvest fresh algal tissue and rinse thoroughly with sterile seawater to remove any epiphytes and debris. Pat dry and freeze-dry the sample to a constant weight. Grind the lyophilized tissue into a fine powder.

-

Extraction: Suspend the powdered algal tissue in a 10% aqueous trichloroacetic acid (TCA) solution at a ratio of 1:10 (w/v).

-

Homogenization: Homogenize the suspension using a tissue homogenizer or sonicator on ice to ensure cell lysis and release of intracellular contents.

-

Protein Precipitation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids.

-

Purification: The supernatant can be further purified using solid-phase extraction (SPE) with a cation-exchange resin to isolate the amino acid fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying amino acid isomers.

-

Derivatization: As beta-glutamic acid lacks a strong chromophore, pre-column derivatization is necessary for sensitive detection. O-phthalaldehyde (OPA) is a common derivatizing agent for primary amines.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used for the separation of derivatized amino acids. For separating isomers like alpha- and beta-glutamic acid, a chiral stationary phase or a mixed-mode column with both ion-exchange and reversed-phase properties may be necessary.[8][9]

-

Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

-

Detection: A fluorescence detector is used to detect the OPA-derivatized amino acids, with excitation and emission wavelengths typically around 340 nm and 450 nm, respectively.

-

-

Quantification: A standard curve is generated using known concentrations of a pure beta-glutamic acid standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the unambiguous identification of molecules, including amino acid isomers.

-

Sample Preparation: The extracted and purified amino acid fraction is dissolved in a deuterated solvent (e.g., D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR techniques such as COSY and HSQC can be used to aid in structural elucidation.

-

Spectral Analysis: The chemical shifts and coupling constants of the signals in the NMR spectra are compared to those of a known beta-glutamic acid standard to confirm its identity.[10][11][12][13][14]

Visualizations

Hypothetical Signaling Pathway for Osmoregulation

Caption: Hypothetical pathway of beta-glutamic acid synthesis and accumulation in response to hyperosmotic stress.

Experimental Workflow for Beta-Glutamic Acid Analysis

Caption: A generalized workflow for the extraction, quantification, and identification of beta-glutamic acid.

Conclusion and Future Directions

The biological role of beta-glutamic acid in marine algae is a compelling area of research that remains largely unexplored. The current evidence, primarily from studies on associated marine bacteria, strongly suggests a significant function in osmoregulation. This technical guide provides a foundational understanding of this hypothesis, alongside the necessary experimental frameworks for its investigation.

Future research should focus on:

-

Direct Detection: Screening a wide range of marine algae, particularly those from environments with high salinity fluctuations, for the presence of beta-glutamic acid.

-

Metabolic Pathway Elucidation: Utilizing isotopic labeling studies to determine if marine algae can synthesize beta-glutamic acid de novo or if it is acquired from symbiotic bacteria.

-

Functional Genomics: Identifying the genes and enzymes involved in the biosynthesis and transport of beta-glutamic acid in marine algae and their associated bacteria.

-

Pharmacological Potential: Investigating the potential bioactivities of beta-glutamic acid and its derivatives for drug development applications.

By addressing these research gaps, a clearer picture of the biological significance of beta-glutamic acid in marine algae will emerge, potentially revealing novel biochemical adaptations and opportunities for biotechnological innovation.

References

- 1. Coral-Associated Bacteria Provide Alternative Nitrogen Source for Symbiodiniaceae Growth in Oligotrophic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Physiological responses to salt stress by native and introduced red algae in New Zealand [e-algae.org]

- 7. The osmotic adjustment of marine microalgae and the complex role osmolytes play in this process - Student Theses Faculty of Science and Engineering [fse.studenttheses.ub.rug.nl]

- 8. sielc.com [sielc.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Amino Acids: Glutamic Acid [imserc.northwestern.edu]

- 11. Glutamic acid - Wikipedia [en.wikipedia.org]

- 12. L-(+)-Glutamic acid hydrochloride(138-15-8) 1H NMR spectrum [chemicalbook.com]

- 13. hmdb.ca [hmdb.ca]

- 14. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to 3-Aminoglutaric Acid (CAS: 1948-48-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoglutaric acid, also known as 3-aminopentanedioic acid or β-glutamic acid, is a non-proteinogenic β-amino acid.[1] Unlike its α-amino acid counterpart, glutamic acid, the amino group is attached to the third carbon of the glutaric acid backbone. This structural difference imparts unique chemical and biological properties that are of interest to researchers in various fields, particularly in drug development. First isolated from the marine red alga Chondria armata, it is recognized as a marine and algal metabolite.[1] This guide provides a comprehensive overview of the technical data and methodologies associated with 3-aminoglutaric acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-aminoglutaric acid is presented in the table below. These properties are crucial for understanding its behavior in biological and chemical systems, as well as for the design of experimental protocols.

| Property | Value | Source |

| CAS Number | 1948-48-7 | [1] |

| Molecular Formula | C₅H₉NO₄ | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| Melting Point | 233 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 329.8 ± 32.0 °C | [2] |

| Density (Predicted) | 1.409 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.35 ± 0.10 | [2] |

| Water Solubility | 4.72 mg/mL (requires sonication and pH adjustment to 1 with 1 M HCl) | [3] |

| Synonyms | This compound, β-Glutamic acid, Isoglutamic acid, β-Aminoglutaric acid | [1][2] |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of 3-aminoglutaric acid.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) data for 3-aminoglutaric acid is available in public databases. The fragmentation pattern provides a unique fingerprint for the molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A proton NMR (¹H-NMR) spectrum of a derivative of 3-aminoglutaric acid has been described.[4] The analysis of the full ¹H and ¹³C NMR spectra is crucial for confirming the structure and purity of the compound.

Synthesis and Experimental Protocols

While detailed, step-by-step synthesis protocols for 3-aminoglutaric acid are not widely published, general approaches for the synthesis of amino acids can be adapted. Additionally, enzymatic synthesis methods have been explored.

Chemical Synthesis

Standard methods for amino acid synthesis, such as the Strecker synthesis or the amidomalonate synthesis, could potentially be adapted for the production of 3-aminoglutaric acid.[5][6] These methods typically involve the formation of an α-amino nitrile followed by hydrolysis or the alkylation of a malonic ester derivative, respectively.

Enzymatic Synthesis

An enzymatic approach for the synthesis of related compounds has been described, which could be a basis for developing a stereospecific synthesis of 3-aminoglutaric acid. The general procedure involves the use of an enzyme in a buffered solution to catalyze the conversion of a suitable precursor.

General Enzymatic Synthesis Protocol (Example):

-

Dissolve the ester precursor (0.1 mmol) in 4 mL of a 0.1M phosphate buffer (pH 7.5) in a glass vial with a screw cap.[4]

-

Add the desired enzyme to the solution.[4]

-

Stir the mixture at room temperature under orbital shaking (e.g., 700 rpm).[4]

-

Monitor the reaction progress at set time intervals using chiral High-Performance Liquid Chromatography (HPLC) to evaluate substrate conversion and the enantiomeric excess of the unreacted ester.[4]

-

Upon completion, extract the residual solution with an organic solvent such as dichloromethane (CH₂Cl₂) (3 x 5 mL).[4]

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution.[4]

-

The remaining aqueous phase can be lyophilized for further analysis, including ¹H-NMR.[4]

Enzymatic synthesis and work-up workflow.

Biological Activity and Potential Applications

The biological role of 3-aminoglutaric acid is an emerging area of research. As a β-amino acid, it is expected to have distinct pharmacological properties compared to its α-analog.

Mechanism of Action

While the specific biological targets of 3-aminoglutaric acid are not yet fully elucidated, its structural similarity to neurotransmitters like GABA and glutamate suggests it may interact with their respective signaling pathways.[4][7] Amino acids and their derivatives are known to play crucial roles as neurotransmitters and modulators in the central nervous system.[3][4] Further research is needed to determine if 3-aminoglutaric acid acts as an agonist or antagonist at these or other receptors.

Hypothetical signaling pathway for 3-aminoglutaric acid.

Drug Development

The unique structure of β-amino acids makes them valuable scaffolds in drug design. They can be incorporated into peptides to create peptidomimetics with enhanced stability and altered biological activity. The development of derivatives of 3-aminoglutaric acid could lead to novel therapeutic agents. For instance, analogs of other amino acids have been designed as potent inhibitors of enzymes like GABA aminotransferase for the treatment of neurological disorders.[8][9]

Safety and Handling

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid inhalation of dust or contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Aminoglutaric acid is a fascinating molecule with the potential for significant contributions to the fields of biochemistry and pharmacology. Its status as a non-proteinogenic β-amino acid opens up avenues for the development of novel therapeutics. However, further in-depth research is required to fully characterize its physicochemical properties, develop efficient and scalable synthesis methods, and elucidate its biological functions and therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of inhibitors of -aminobutyrate aminotransferase on the accumulation of 3H- -aminobutyric acid by the retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of Amino Acids in the Brain and Their Roles in Regulating Food Intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 26.3 Synthesis of Amino Acids - Organic Chemistry | OpenStax [openstax.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. GABA - Wikipedia [en.wikipedia.org]

- 8. Mechanism of inactivation of γ-aminobutyric acid aminotransferase by (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

structural isomers of aminopentanedioic acid

An In-depth Technical Guide to the Structural Isomers of Aminopentanedioic Acid

Introduction

Aminopentanedioic acid, a dicarboxylic amino acid with the chemical formula C₅H₉NO₄, is a pivotal molecule in biochemistry and neuroscience. While L-glutamic acid is widely recognized for its fundamental roles as a proteinogenic amino acid and the principal excitatory neurotransmitter in the vertebrate central nervous system, a deeper investigation reveals a family of structural isomers with distinct chemical properties and biological activities.[1] This guide provides a comprehensive technical overview of the key , tailored for researchers, scientists, and drug development professionals. It delves into their physicochemical properties, detailed experimental protocols for their synthesis and characterization, and their diverse biological roles and associated signaling pathways.

Structural Isomers of Aminopentanedioic Acid

The parent structure, pentanedioic acid (glutaric acid), is a five-carbon linear dicarboxylic acid. The structural isomerism of aminopentanedioic acid arises from the position of the amino group (-NH₂) on this carbon backbone. The primary isomers are:

-

2-Aminopentanedioic Acid (α-Aminoglutaric Acid or Glutamic Acid): The amino group is located on the alpha-carbon (C2), adjacent to one of the carboxyl groups. This isomer is chiral and exists as two enantiomers:

-

L-Glutamic Acid ((2S)-2-Aminopentanedioic Acid): The naturally occurring form, incorporated into proteins and serving as a key neurotransmitter.[1]

-

D-Glutamic Acid ((2R)-2-Aminopentanedioic Acid): Found in the cell walls of certain bacteria and in mammalian tissues, where it exhibits unique biological activities.

-

-

3-Aminopentanedioic Acid (β-Aminoglutaric Acid or β-Glutamic Acid): The amino group is positioned on the beta-carbon (C3). This molecule is achiral as it possesses a plane of symmetry. It has been identified as a metabolite in some marine algae and serves as an osmolyte in various archaea.[2][3]

Below is a diagram illustrating the relationships between these isomers.

Physicochemical Properties

The position of the amino group significantly influences the physicochemical properties of these isomers, such as their acidity (pKa values) and isoelectric point (pI), which in turn affect their solubility and biological function.[4]

| Property | L-Glutamic Acid | D-Glutamic Acid | This compound |

| IUPAC Name | (2S)-2-Aminopentanedioic acid[5] | (2R)-2-Aminopentanedioic acid[6] | This compound |

| Synonyms | L-Glutamate, L-α-Aminoglutaric acid[5] | D-Glutamate, D-α-Aminoglutaric acid[6] | β-Glutamic acid, Isoglutamic acid[3] |

| Molecular Weight ( g/mol ) | 147.13[5] | 147.13[6] | 147.13[3] |

| pKa₁ (α-COOH) | 2.19[7] | ~2.19 (assumed same as L-isomer) | Data not readily available |

| pKa₂ (α-NH₃⁺) | 9.67[7] | ~9.67 (assumed same as L-isomer) | Data not readily available |

| pKa₃ (side chain-COOH) | 4.25[7] | ~4.25 (assumed same as L-isomer) | Data not readily available |

| Isoelectric Point (pI) | 3.22[7] | 3.22[8] | Data not readily available |

| Water Solubility (g/L at 25°C) | 8.6[9] | Data not readily available | Soluble in water[10] |

Experimental Protocols

Synthesis and Resolution

1. Synthesis of this compound (β-Glutamic Acid)

A common laboratory synthesis involves the Michael addition of an amine equivalent to a glutaconic acid derivative, followed by hydrolysis.

-

Protocol Outline:

-

Reaction Setup: Diethyl glutaconate is dissolved in a suitable solvent such as ethanol.

-

Michael Addition: An ammonia source, such as a solution of ammonia in ethanol, is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours to allow for the conjugate addition of the amino group to the α,β-unsaturated ester.

-

Hydrolysis: The resulting diethyl 3-aminoglutarate is hydrolyzed to the dicarboxylic acid. This is achieved by refluxing the ester with a strong base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the free amino acid.

-

Purification: The crude this compound is collected by filtration and can be purified by recrystallization from hot water.

-

2. Resolution of D- and L-Glutamic Acid

Racemic mixtures of glutamic acid can be resolved into their constituent enantiomers using chiral chromatography or fractional crystallization.

-

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) [11]

-

Chiral Stationary Phase (CSP): A crown-ether based CSP, such as ChiroSil®, is particularly effective for separating underivatized amino acid enantiomers.[11]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of methanol and water (e.g., 84:16 v/v) acidified with a small amount of perchloric acid (e.g., 5 mM).[11] The exact composition should be optimized for the specific column and system.

-

Sample Preparation: A standard solution of DL-glutamic acid is prepared by dissolving it in the mobile phase or a compatible solvent at a known concentration.

-

Chromatographic Conditions:

-

Column: ChiroSil® SCA(-) or similar crown-ether CSP column.[11]

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or by mass spectrometry.

-

-

Analysis: The sample is injected onto the column. The two enantiomers will exhibit different retention times due to their differential interaction with the chiral stationary phase, allowing for their separation and quantification. Baseline resolution can typically be achieved in under 10 minutes.[11]

-

Characterization

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy of L-Glutamic Acid

NMR is a powerful tool for structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of L-glutamic acid in 0.6-0.7 mL of deuterium oxide (D₂O). A small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.

-

¹H NMR Spectroscopy:

-

¹³C NMR Spectroscopy:

-

Typical Chemical Shifts (in D₂O):

-

Cα: ~56 ppm

-

Cβ: ~30 ppm

-

Cγ: ~34 ppm

-

Cδ (side chain COOH): ~180 ppm

-

C1 (backbone COOH): ~182 ppm[4]

-

-

These shifts provide a carbon fingerprint of the molecule. The determination of ¹⁵N enrichment can be achieved by analyzing the C-2 region of the ¹³C NMR spectrum in ¹⁵N-labeled samples.[13]

-

Biological Activity and Signaling Pathways

The structural differences between the isomers of aminopentanedioic acid lead to vastly different roles in biological systems.

L-Glutamic Acid: The Primary Excitatory Neurotransmitter

L-glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, essential for synaptic plasticity, learning, and memory.[1] It exerts its effects by binding to two main classes of receptors on postsynaptic neurons:

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They include AMPA, NMDA, and kainate receptors.[14][15] Upon glutamate binding, these channels open, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the postsynaptic membrane.[16]

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and cell excitability through intracellular second messenger signaling cascades.[14][17] Group I mGluRs (mGluR1 and mGluR5) are coupled to Gαq proteins. Their activation initiates the phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[16][17]

The signaling pathway for Group I mGluRs is depicted below.

Furthermore, L-glutamate is the metabolic precursor to the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in a reaction catalyzed by glutamate decarboxylase.[1]

D-Glutamic Acid

Once thought to be exclusive to bacteria, D-glutamic acid is now known to be present in mammalian tissues, including the liver and brain. Its functions are less understood than its L-enantiomer but are an active area of research. It is a known component of bacterial cell wall peptidoglycan. In mammals, free D-glutamate has been shown to be a potent inhibitor of glutathione synthesis.[18] It may also act as a modulator of NMDA receptor activity.[11]

This compound

The biological role of β-glutamic acid is distinct from that of the α-isomers. It is not involved in protein synthesis or primary neurotransmission. It has been found to function as a compatible solute (osmolyte) in certain archaea, helping them survive in high-salt environments.[2] It can also serve as a substrate for specific glutamine synthetase enzymes from archaea and bacteria, indicating a role in nitrogen metabolism in these organisms.[2]

Conclusion

The represent a compelling example of how subtle changes in molecular architecture can lead to profound differences in chemical properties and biological function. While L-glutamic acid is a cornerstone of mammalian metabolism and neurobiology, its isomers, D-glutamic acid and this compound, possess unique and important roles, particularly in microorganisms. A thorough understanding of the properties, synthesis, and biological activities of each isomer is crucial for researchers in fields ranging from neuropharmacology to microbiology and drug development, opening avenues for novel therapeutic interventions and biotechnological applications.

References

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | 1948-48-7 [chemicalbook.com]

- 3. This compound | C5H9NO4 | CID 73064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Glutamic Acid | C5H9NO4 | CID 23327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptideweb.com [peptideweb.com]

- 8. The isoelectric point of glutamic acid is pH 3.2. Draw the struct... | Study Prep in Pearson+ [pearson.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. ijbs.com [ijbs.com]

- 17. researchgate.net [researchgate.net]

- 18. Human Metabolome Database: Showing metabocard for D-Glutamic acid (HMDB0003339) [hmdb.ca]

The Metabolic Nexus of Beta-Glutamic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Conversion, and Potential Signaling Involvement of β-Glutamic Acid

Introduction

Beta-glutamic acid (β-glutamate), a non-proteinogenic amino acid, has emerged as a molecule of significant interest in various biological contexts, particularly as a key osmolyte in certain microorganisms. While its isomer, L-glutamic acid (α-glutamate), is widely recognized as the primary excitatory neurotransmitter in the mammalian central nervous system and a central hub in cellular metabolism, the metabolic pathways and physiological roles of β-glutamic acid are less comprehensively understood. This technical guide provides a detailed overview of the known metabolic pathways involving β-glutamic acid, including its biosynthesis and subsequent enzymatic conversions. It also explores potential, though less characterized, degradation routes and signaling functions. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of β-glutamic acid metabolism, complete with quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Metabolic Pathways of β-Glutamic Acid

The metabolic journey of β-glutamic acid primarily involves its synthesis from α-glutamic acid and its subsequent conversion to β-glutamine. While dedicated catabolic pathways are not extensively documented, potential degradation routes can be inferred from general amino acid metabolism.

Biosynthesis of β-Glutamic Acid

The key enzymatic step in the formation of β-glutamic acid is the isomerization of α-glutamic acid, catalyzed by the enzyme glutamate 2,3-aminomutase .

-

Enzyme: Glutamate 2,3-aminomutase

-

Reaction: L-α-Glutamic acid ⇌ L-β-Glutamic acid

-

Cofactors: This enzyme is a member of the radical S-adenosylmethionine (SAM) and pyridoxal 5'-phosphate (PLP)-dependent enzyme superfamily[1][2].

-

Occurrence: This pathway has been identified and characterized primarily in bacteria and archaea, such as Clostridium difficile and various methanogens, where β-glutamate functions as a compatible solute to protect against osmotic stress[1][3][4].

The biosynthesis of β-glutamic acid is a critical adaptation for microorganisms thriving in high-salinity environments.

Conversion to β-Glutamine

Once synthesized, β-glutamic acid can be further metabolized to β-glutamine, a reaction catalyzed by glutamine synthetase (GS) .

-

Enzyme: Glutamine Synthetase (GS)

-

Reaction: L-β-Glutamic acid + ATP + NH₃ → L-β-Glutamine + ADP + Pi

-

Significance: This conversion is particularly important in organisms like Methanohalophilus portucalensis, which accumulates β-glutamine as a primary osmolyte[3][5][6]. While GS enzymes in many organisms show a strong preference for α-glutamate, the GS from some archaea exhibit significant activity with β-glutamate[5][7].

Degradation of β-Glutamic Acid

The enzymatic degradation pathways specific to β-glutamic acid are not as well-defined as its biosynthesis. However, potential catabolic routes can be proposed based on general amino acid degradation processes.

One plausible pathway is the decarboxylation of β-glutamic acid to form β-alanine . While not directly demonstrated for β-glutamate, the enzymatic machinery for β-amino acid decarboxylation exists. β-Alanine is a precursor for the biosynthesis of carnosine and coenzyme A[8][9].

Another possibility is the Strecker degradation , a chemical reaction that can also be enzyme-catalyzed, which would convert β-glutamic acid into 3-oxopropanoic acid (malonic semialdehyde) and subsequently acetaldehyde after decarboxylation[8].

Further research is required to elucidate the specific enzymes and intermediates involved in the complete catabolism of β-glutamic acid in various organisms.

Quantitative Data on β-Glutamic Acid Metabolism

Quantitative analysis of the β-glutamic acid metabolic pathway has primarily focused on the kinetic parameters of the involved enzymes. The following tables summarize the available data.

| Enzyme | Organism | Substrate | Km (mM) | Relative Vmax (vs. α-glutamate) | Reference |

| Glutamine Synthetase | Methanohalophilus portucalensis | β-Glutamate | ~100 | ~14% (sevenfold less) | [3][5] |

| Glutamine Synthetase | Methanococcus jannaschii | β-Glutamate | >200 | 4-8% | [3] |

| Glutamine Synthetase | Archaeoglobus fulgidus | β-Glutamate | ND | 5-8% | [3] |

| Glutamine Synthetase | Bacillus subtilis | β-Glutamate | Very High | <0.3% | [6] |

| Glutamine Synthetase | Escherichia coli | β-Glutamate | Very High | <0.001% | [6] |

| Glutamate 2,3-aminomutase | Methanococcus maripaludis | L-α-Glutamate | 19.2 | NA | [10] |

Table 1: Kinetic Parameters of Enzymes in β-Glutamic Acid Metabolism. ND: Not Determined.

| Organism | Condition | Intracellular α-Glutamate Concentration (M) | Reference |

| Methanobacterium thermoautotrophicum | No added NaCl | 0.60 | [11] |

| Methanobacterium thermoautotrophicum | 0.4 M NaCl | 0.10 | [11] |

| Methanohalophilus portucalensis | 2.0 M NaCl | 0.76 (as K⁺ salt) | [11] |

| Escherichia coli (glucose-fed) | Exponential growth | ~9.6 mM | [12] |

Table 2: Intracellular Concentrations of α-Glutamic Acid in Various Microorganisms. (Note: Data for β-glutamate is limited; α-glutamate concentrations are provided for context).

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the study of β-glutamic acid metabolism.

Assay for Glutamate 2,3-Aminomutase Activity

Principle: The activity of glutamate 2,3-aminomutase is determined by measuring the conversion of L-α-glutamate to L-β-glutamate. The product can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) after derivatization.

Protocol Outline:

-

Enzyme Preparation: Purify recombinant glutamate 2,3-aminomutase from an expression system (e.g., E. coli).

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, L-α-glutamate, S-adenosylmethionine (SAM), and a reducing agent like dithionite in an appropriate buffer.

-

Incubation: Incubate the reaction mixture under anaerobic conditions at the optimal temperature for the enzyme.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the protein.

-

Derivatization and Quantification:

-

Derivatize the amino acids in the supernatant with a fluorescent tag (e.g., o-phthalaldehyde, OPA) or a UV-absorbing tag (e.g., phenylisothiocyanate, PITC).

-

Separate and quantify the derivatized α-glutamate and β-glutamate using reverse-phase HPLC with fluorescence or UV detection.

-

-

Data Analysis: Calculate the amount of β-glutamate produced over time to determine the enzyme activity.

Assay for Glutamine Synthetase Activity with β-Glutamate

Principle: The biosynthetic activity of glutamine synthetase can be measured by quantifying the formation of γ-glutamylhydroxamate when hydroxylamine is used as an ammonia substitute. The product forms a colored complex with ferric chloride, which can be measured spectrophotometrically.

Protocol Outline:

-

Enzyme Source: Use purified glutamine synthetase or a cell-free extract containing the enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing β-glutamate, hydroxylamine, ATP, and Mg²⁺ in a suitable buffer (e.g., imidazole-HCl)[3].

-

Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature.

-

Reaction Termination and Color Development: Stop the reaction by adding a ferric chloride reagent. This reagent also facilitates the formation of the colored complex.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 540 nm).

-

Quantification: Use a standard curve prepared with known concentrations of γ-glutamylhydroxamate to determine the amount of product formed and calculate the enzyme activity.

A coupled spectrophotometric assay can also be used, where the production of ADP is linked to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase, leading to a decrease in absorbance at 340 nm[5].

Signaling Pathway Involvement

Currently, there is a significant lack of evidence for dedicated signaling pathways directly activated by β-glutamic acid in a manner analogous to the neurotransmitter role of α-glutamic acid. The vast body of research on glutamate signaling, including the activation of ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors, pertains specifically to the α-isomer[13][14][15].

It is plausible that β-glutamic acid could interact with receptors for other amino acid neurotransmitters, such as GABA or glycine, due to structural similarities. However, specific studies confirming such interactions and their physiological relevance are wanting.

In the context of drug development, the metabolic enzymes involved in the β-glutamic acid pathway in pathogenic microorganisms could represent novel therapeutic targets. For instance, inhibiting glutamate 2,3-aminomutase or glutamine synthetase in bacteria that rely on β-glutamate or β-glutamine for survival in the host environment could be a viable antimicrobial strategy.

Conclusion

The metabolic pathway of β-glutamic acid, while less explored than that of its α-isomer, presents a fascinating area of study, particularly in the context of microbial adaptation and enzymology. The biosynthesis of β-glutamate from α-glutamate via glutamate 2,3-aminomutase and its subsequent conversion to β-glutamine by glutamine synthetase are the most well-characterized steps. While significant gaps remain in our understanding of its degradation and potential signaling roles, the available data provides a solid foundation for future research. For professionals in drug development, the enzymes of this pathway in pathogenic organisms offer potential targets for novel therapeutic interventions. Further investigation into the complete metabolic network and physiological functions of β-glutamic acid is warranted and holds the promise of uncovering new biological insights and therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. Glutamate Assay Kit. Colorimetric. (ab83389/K629-100) | Abcam [abcam.com]

- 3. β-Glutamate as a Substrate for Glutamine Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amyloid Beta-Related Alterations to Glutamate Signaling Dynamics During Alzheimer’s Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beta-Glutamate as a substrate for glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Alanine - Wikipedia [en.wikipedia.org]

- 9. microscopeworld.com [microscopeworld.com]

- 10. Quantification of glutamate and glutamine using constant-time point-resolved spectroscopy at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Osmoadaptation in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracellular Glutamate concentration in gluc - Bacteria Escherichia coli - BNID 104691 [bionumbers.hms.harvard.edu]

- 13. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acnp.org [acnp.org]

- 15. youtube.com [youtube.com]

3-Aminoglutaric Acid: An Uncharted Territory in Physiological Research

Despite extensive database searches, a significant gap in scientific literature exists regarding the physiological effects of 3-aminoglutaric acid. This particular chemical compound remains largely uncharacterized in terms of its biological activity, pharmacological properties, and mechanism of action within living organisms.

While the broader family of amino acids has been the subject of intensive research, leading to a deep understanding of their roles in metabolism, neurotransmission, and overall cellular function, 3-aminoglutaric acid appears to be a notable exception. Searches for quantitative data, experimental protocols, and established signaling pathways related to this compound have not yielded specific results.

For researchers, scientists, and drug development professionals, this lack of information presents both a challenge and an opportunity. The absence of data means that the potential therapeutic or toxicological properties of 3-aminoglutaric acid are currently unknown. This opens up a new avenue for exploratory research to:

-

Investigate its potential interactions with biological systems.

-

Determine if it has any affinity for known receptors or enzymes.

-

Elucidate its metabolic fate and potential physiological consequences.

At present, it is not possible to provide an in-depth technical guide or whitepaper on the physiological effects of 3-aminoglutaric acid due to the scarcity of available scientific data. Further foundational research is required to uncover the biological significance of this compound.

The Non-Proteinogenic Amino Acid 3-Aminopentanedioic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Promising Modulator of Glutamatergic Neurotransmission

Abstract

3-Aminopentanedioic acid, also known as β-glutamic acid, is a non-proteinogenic β-amino acid that has garnered significant interest in the scientific community for its role as a modulator of glutamatergic neurotransmission. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and biological activity, with a particular focus on its function as an inhibitor of Glutamate Carboxypeptidase II (GCPII). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of neuroscience, medicinal chemistry, and pharmacology. We present detailed experimental protocols, quantitative biological data, and a visualization of the key signaling pathway affected by this compound.

Introduction

Non-proteinogenic amino acids, which are not incorporated into proteins during translation, represent a vast and structurally diverse class of molecules with a wide array of biological activities.[1] this compound, a β-isomer of the proteinogenic amino acid glutamic acid, has emerged as a molecule of interest due to its structural similarity to glutamate and its potential to interact with enzymes and receptors involved in glutamate metabolism and signaling.[2] This guide delves into the technical aspects of this compound, providing the necessary information for its synthesis, characterization, and biological evaluation.

Chemical Properties

This compound is a dicarboxylic acid with an amino group attached to the β-carbon. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | β-Glutamic acid, 3-Aminoglutaric acid, Isoglutamic acid | [3][4] |

| Molecular Formula | C₅H₉NO₄ | [3] |

| Molecular Weight | 147.13 g/mol | [3] |

| CAS Number | 1948-48-7 | [4] |

| Melting Point | 233 °C (decomposes) | [5] |

| Appearance | White crystalline powder | |

| SMILES | C(C(CC(=O)O)N)C(=O)O | [3] |

| InChI | InChI=1S/C5H9NO4/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H,7,8)(H,9,10) | [3] |

Synthesis of this compound

The synthesis of β-amino acids like this compound can be achieved through various synthetic routes. One common and effective method is the Michael addition of an amine to an α,β-unsaturated dicarboxylic acid or its ester derivative.

Experimental Protocol: Synthesis via Michael Addition

This protocol describes the synthesis of this compound via the Michael addition of ammonia to diethyl glutaconate, followed by hydrolysis.

Materials:

-

Diethyl glutaconate

-

Ammonia (in methanol, 7N)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

pH meter

Procedure:

-

Michael Addition:

-

In a round-bottom flask, dissolve diethyl glutaconate (1 equivalent) in methanol.

-

Cool the solution in an ice bath and slowly add a solution of ammonia in methanol (7N, 2 equivalents).

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain crude diethyl 3-aminopentanedioate.

-

-

Hydrolysis:

-

To the crude diethyl 3-aminopentanedioate, add a 6M solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the hydrolysis by TLC until the starting material is no longer visible.

-

Cool the reaction mixture to room temperature.

-

-

Isolation and Purification:

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a pH of approximately 7 is reached. This will cause the precipitation of this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid precipitate by vacuum filtration and wash with cold ethanol and then diethyl ether.

-

Recrystallize the crude product from hot water to obtain pure this compound.

-

Dry the purified product under vacuum.

-

Workflow for the Synthesis of this compound

Caption: A workflow diagram illustrating the synthesis of this compound.

Biological Activity: Inhibition of Glutamate Carboxypeptidase II (GCPII)

The primary biological target of this compound is Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as prostate-specific membrane antigen (PSMA).[6] GCPII is responsible for the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[7] By inhibiting GCPII, this compound increases the synaptic concentration of NAAG and reduces the production of glutamate.[7]

GCPII-NAAG-mGluR3 Signaling Pathway

The inhibition of GCPII by this compound has significant downstream effects on glutamatergic signaling. Increased levels of NAAG lead to the activation of metabotropic glutamate receptor 3 (mGluR3), a presynaptic autoreceptor that, when activated, inhibits further glutamate release.[7] This dual mechanism of reducing glutamate production from NAAG hydrolysis and inhibiting glutamate release via mGluR3 activation makes GCPII inhibitors like this compound promising therapeutic candidates for conditions associated with glutamate excitotoxicity.[7]

GCPII-NAAG-mGluR3 Signaling Pathway

Caption: The GCPII-NAAG-mGluR3 signaling pathway modulated by this compound.

Quantitative Data on GCPII Inhibition

| Inhibitor | IC₅₀ / Kᵢ | Reference |

| 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) | Kᵢ = 0.275 nM | [8] |

| 2-(3-Mercaptopropyl)pentanedioic acid (2-MPPA) | IC₅₀ = 90 nM | [6] |

| N-fumaryl-L-glutamic acid | IC₅₀ = 0.8 µM | [8] |

| Quisqualic acid | IC₅₀ = 10 µM | [5] |

| Glutamic acid | IC₅₀ = 0.5 mM |

The data for these potent inhibitors, all of which contain a pentanedioic acid or a similar dicarboxylic acid backbone, strongly suggest that this compound will also exhibit inhibitory activity against GCPII. Further experimental validation is required to determine its precise potency.

Experimental Protocols for Biological Evaluation

To facilitate further research on this compound, we provide detailed protocols for key biological assays.

GCPII Inhibition Assay Protocol (Radioenzymatic)

This protocol is adapted from previously described methods for measuring GCPII activity.[5]

Materials:

-

Recombinant human GCPII

-

N-acetyl-L-aspartyl-[³H]-L-glutamate ([³H]-NAAG)

-

This compound (or other test inhibitors)

-

Tris-HCl buffer (pH 7.4)

-

CoCl₂

-

Sodium phosphate buffer (ice-cold)

-

AG1-X8 ion-exchange resin

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

96-well plates

Procedure:

-

Reaction Setup:

-

In a 96-well plate, prepare a 50 µL reaction mixture containing:

-

Tris-HCl buffer (40 mM, pH 7.4)

-

CoCl₂ (1 mM)

-

Recombinant human GCPII (40 pM)

-

Varying concentrations of this compound.

-

-

Include a control with no inhibitor.

-

-

Enzyme Inhibition:

-

Pre-incubate the reaction mixture at 37 °C for 10 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding [³H]-NAAG to a final concentration of 30 nM.

-

-

Incubation:

-

Incubate the plate at 37 °C for 25 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding 50 µL of ice-cold sodium phosphate buffer (0.1 M, pH 7.5).

-

-

Separation of Product:

-

Use AG1-X8 ion-exchange resin to separate the cleaved [³H]-glutamate from the unreacted [³H]-NAAG.

-

Transfer the flow-through containing the [³H]-glutamate to scintillation vials.

-

-

Quantification:

-

Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Workflow for GCPII Inhibition Assay

Caption: A workflow for determining the inhibitory activity of this compound on GCPII.

Conclusion

This compound is a non-proteinogenic amino acid with significant potential as a modulator of the glutamatergic system. Its ability to inhibit Glutamate Carboxypeptidase II presents a compelling therapeutic strategy for neurological disorders characterized by glutamate excitotoxicity. This technical guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a thorough examination of its biological activity and the underlying signaling pathway. The provided experimental protocols will enable researchers to further investigate the pharmacological profile of this promising compound. Future studies should focus on determining the precise inhibitory constants of this compound for GCPII and evaluating its efficacy in preclinical models of disease. The information compiled herein serves as a foundational resource to facilitate these future research and drug development endeavors.

References

- 1. A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]

- 6. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. flore.unifi.it [flore.unifi.it]

Theoretical Conformational Analysis of β-Glutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical conformational analysis of β-glutamic acid. Due to the limited availability of specific conformational data for β-glutamic acid in the public domain, this guide leverages established computational methodologies and data from analogous β-amino acids, particularly β-aminobutyric acid, to provide a comprehensive overview. The principles and protocols outlined herein are directly applicable to the study of β-glutamic acid and other non-standard amino acids in drug discovery and development.

Introduction to β-Glutamic Acid Conformational Analysis

β-Glutamic acid, an isomer of the proteinogenic α-glutamic acid, possesses a flexible backbone due to the additional carbon atom, leading to a rich conformational landscape. Understanding the preferred three-dimensional structures of β-glutamic acid is crucial for elucidating its biological activity, designing peptidomimetics with enhanced stability and specific receptor interactions, and developing novel therapeutics. Theoretical conformational analysis, primarily through computational chemistry methods, offers a powerful approach to explore the potential energy surface of β-glutamic acid and identify its low-energy, stable conformers.

Computational Methodology for Conformational Analysis

The conformational landscape of β-glutamic acid can be systematically explored using a combination of molecular mechanics and quantum mechanics calculations. A typical workflow involves a multi-step process to identify and characterize the stable conformers.

A general workflow for the computational conformational analysis of β-glutamic acid is as follows:

Key Dihedral Angles in β-Amino Acids

The conformation of β-amino acids is primarily defined by the torsion angles along the backbone.[1] These include:

-

θ (theta): C'-N-Cβ-Cα

-

φ (phi): N-Cβ-Cα-C'

-

ψ (psi): Cβ-Cα-C'-N'

Systematic rotation of these dihedral angles allows for the exploration of the potential energy surface and the identification of energy minima corresponding to stable conformers.

Quantitative Data on β-Amino Acid Conformers

Table 1: Calculated Relative Energies and Optimized Dihedral Angles for β-Alanine Conformers [2]

| Conformer | HF Relative Energy (kJ/mol) | DFT Relative Energy (kJ/mol) | Optimized Dihedral Angle (°) (HF) | Optimized Dihedral Angle (°) (DFT) |

| 1 | 0.00 | 0.00 | 57 | -64 |

| 2 | 1.33 | 0.27 | -66.89 | 64.96 |

| 3 | 17.00 | 17.00 | 180 (approx.) | 180 (approx.) |

Table 2: Calculated Relative Energies for β-Leucine Conformers in Gas Phase [2]

| Structure | HF Relative Energy (kJ/mol) | DFT Relative Energy (kJ/mol) |

| β2-leucine | 13 - 26 | 17 - 29 |

| β3-leucine | 6 - 23 | 8 - 23 |

Experimental Protocols for Conformational Analysis

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for validating theoretical models and providing definitive structural information.

NMR Spectroscopy for Conformational Analysis in Solution

NMR spectroscopy is a powerful tool for determining the solution-state conformation of small molecules by measuring scalar couplings (J-couplings) and Nuclear Overhauser Effects (NOEs).

Generalized Protocol:

-

Sample Preparation:

-

Dissolve a high-purity sample of β-glutamic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mM.

-

Add an internal standard (e.g., TMS or DSS) for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

For quantitative analysis of conformer populations, acquire spectra at various temperatures.

-

-

Spectral Analysis:

-

Assign all proton and carbon resonances using the combination of 1D and 2D spectra.

-

Measure vicinal ³J(H,H) coupling constants from high-resolution 1D ¹H spectra. These values are related to the dihedral angles via the Karplus equation.

-